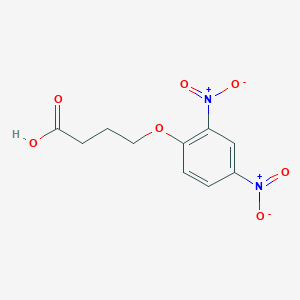![molecular formula C15H14N4O3S B2504257 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034327-19-8](/img/structure/B2504257.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of oxadiazoles . It contains a 1,2,4-oxadiazole ring attached to a thiophene ring and a tetrahydrobenzo[d]isoxazole ring . The exact mass of a similar compound was found to be 320.1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound was reported as a white solid with a melting point of 100–102°C .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activities
Research has demonstrated the utility of related heterocyclic compounds in the synthesis of novel derivatives with significant biological activities. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of diverse heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the versatility of these compounds in medicinal chemistry research (Mohareb et al., 2004). Similarly, a study on the design, synthesis, and anticancer evaluation of N-substituted benzamides revealed that these compounds exhibit moderate to excellent anticancer activity against several cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antidiabetic Screening
Novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, showing promise in the development of new antidiabetic agents (Lalpara et al., 2021). Furthermore, research into functionalized tetrahydrobenzothiophenes has explored their antimicrobial activities, providing insights into the development of new antimicrobial agents with significant efficacy against various bacterial and fungal strains (Babu et al., 2013).
Synthesis and Evaluation of Anticancer Agents
The synthesis and evaluation of novel compounds for anticancer applications are a significant area of research. Studies have synthesized and characterized various derivatives, including those incorporating 1,3,4-oxadiazole and thiophene moieties, and evaluated their potential as anticancer agents. These efforts contribute to the discovery of new therapeutic agents for cancer treatment, demonstrating the importance of such compounds in drug discovery and development (Salahuddin et al., 2014).
Mecanismo De Acción
Target of Action
The compound, also known as N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, primarily targets Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These are bacterial pathogens that cause serious diseases in rice, significantly impacting crop yield .
Mode of Action
The compound interacts with its targets by exhibiting strong antibacterial effects . It inhibits the growth and proliferation of the bacteria, thereby mitigating the diseases they cause .
Biochemical Pathways
Given its antibacterial activity, it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle in the compound is known to exhibit better hydrolytic and metabolic stability , which could potentially enhance its bioavailability and efficacy.
Result of Action
The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, it shows strong antibacterial effects on Xoo and Xoc, with its efficacy surpassing that of bismerthiazol (BMT) and thiodiazole copper (TDC) . This results in the mitigation of bacterial leaf blight and bacterial leaf streaks in rice .
Propiedades
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-16-14(22-18-8)10-6-7-23-15(10)17-13(20)12-9-4-2-3-5-11(9)21-19-12/h6-7H,2-5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXEHPDQAFSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
